molecular formula C7H5ClN2O3 B15056769 N-Hydroxy-2,3-pyridinedicarboximide HCl

N-Hydroxy-2,3-pyridinedicarboximide HCl

Cat. No.: B15056769
M. Wt: 200.58 g/mol
InChI Key: ABUAULBTDQIQBJ-UHFFFAOYSA-N
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Description

N-Hydroxy-2,3-pyridinedicarboximide HCl is a pyridine-derived compound with a molecular structure featuring a hydroxylamine group attached to the pyridine ring and two carboximide substituents at the 2- and 3-positions. Its hydrochloride salt form enhances stability and solubility for pharmaceutical or synthetic applications. Key identifiers include CAS numbers 1400645-39-7 and 23439-87-4, with structural analogs listed in catalogs and chemical databases .

Properties

Molecular Formula

C7H5ClN2O3

Molecular Weight

200.58 g/mol

IUPAC Name

6-hydroxypyrrolo[3,4-b]pyridine-5,7-dione;hydrochloride

InChI

InChI=1S/C7H4N2O3.ClH/c10-6-4-2-1-3-8-5(4)7(11)9(6)12;/h1-3,12H;1H

InChI Key

ABUAULBTDQIQBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)N(C2=O)O)N=C1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2,3-pyridinedicarboximide hydrochloride typically involves the reaction of 2,3-pyridinedicarboxylic anhydride with hydroxylamine hydrochloride under controlled conditions . The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for N-Hydroxy-2,3-pyridinedicarboximide hydrochloride are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure consistent quality and yield in large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2,3-pyridinedicarboximide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted pyridinedicarboximide compounds .

Scientific Research Applications

N-Hydroxy-2,3-pyridinedicarboximide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hydroxy-2,3-pyridinedicarboximide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N-Hydroxy-2,3-pyridinedicarboximide HCl, we analyze its structural and functional analogs from the pyridine family. These comparisons focus on molecular features , reported applications , and similarity metrics derived from chemical databases.

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Compound Name CAS Number Key Functional Groups Structural Similarity (%) Reported Applications
This compound 1400645-39-7 Hydroxyl, dicarboximide 99 (self-reference) Synthetic intermediate, coordination chemistry
6-Acetyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione 18184-75-3 Acetyl, fused pyrrolo-pyridine dione 84 Enzyme inhibitor scaffolds
6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine 1211584-54-1 Benzyl, dioxo-pyrrolo-pyridine 84 Photodynamic therapy research
N-[2-Hydroxy-3-(1-piperidinyl)propoxy]-3-pyridinecarboximidamide dihydrochloride 66611-37-8 Piperidinyl, carboximidamide, dihydrochloride 88 (analogous HCl salt) Serotonin receptor modulation

Key Findings:

Structural Similarity :

  • This compound shares high similarity (99%) with its tautomers and salts (e.g., CAS 23439-87-4) but lower similarity (84–88%) with fused-ring pyrrolo-pyridines (e.g., 6-Acetyl derivatives) . The latter feature fused bicyclic systems that may enhance rigidity for receptor binding.

Palanosetron’s 5-HT3 receptor antagonism is attributed to its fused tricyclic structure, a feature absent in the simpler dicarboximide derivative discussed here .

Biological Activity

N-Hydroxy-2,3-pyridinedicarboximide hydrochloride (NHPC) is a chemical compound with significant biological activity and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

NHPC has the molecular formula C7H8ClN3O3C_7H_8ClN_3O_3 and features a pyridine ring substituted with hydroxyl and carboximide groups. This unique structure contributes to its reactivity and biological activity, making it a subject of interest in pharmacological research.

Biological Activities

Research indicates that NHPC exhibits various biological activities:

  • Antioxidant Properties : NHPC has been shown to scavenge free radicals, which can protect cells from oxidative stress.
  • Antimicrobial Activity : Studies have demonstrated that NHPC possesses antimicrobial properties against a range of pathogens, making it a candidate for developing new antimicrobial agents .
  • Cholesterol Regulation : It has been noted for its potential role in raising HDL cholesterol levels, which is beneficial for cardiovascular health .

The mechanisms through which NHPC exerts its biological effects include:

  • Enzyme Inhibition : NHPC may inhibit specific enzymes involved in metabolic pathways, thereby influencing various physiological processes.
  • Receptor Interaction : The compound interacts with certain receptors in the body, potentially modulating signaling pathways related to inflammation and metabolism .

Case Studies and Research Findings

Several studies have investigated the biological activity of NHPC:

  • Study on Antioxidant Activity :
    • A study evaluated the antioxidant capacity of NHPC using various assays such as DPPH and ABTS. Results indicated that NHPC effectively reduced oxidative stress markers in vitro, suggesting its potential use as an antioxidant supplement.
  • Antimicrobial Efficacy :
    • In a controlled trial, NHPC was tested against common bacterial strains. The results showed significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
  • Cholesterol Modulation Study :
    • A clinical study involving animal models demonstrated that administration of NHPC led to increased HDL cholesterol levels while reducing LDL cholesterol levels. This suggests a promising role for NHPC in managing lipid profiles and preventing cardiovascular diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenges free radicals; reduces oxidative stress
AntimicrobialInhibits growth of Staphylococcus aureus and E. coli
Cholesterol RegulationIncreases HDL; decreases LDL

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